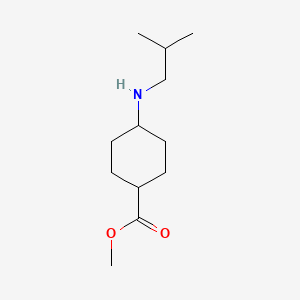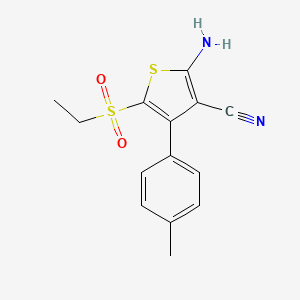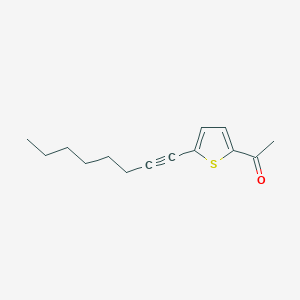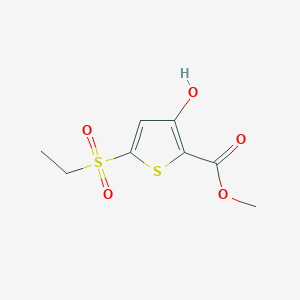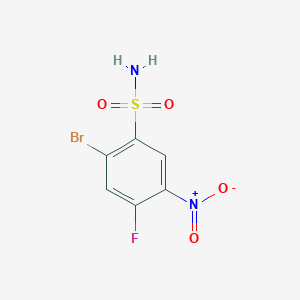
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3BrFN2O4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Sulfonation: Addition of the sulfonamide group.
Each of these steps requires specific reagents and conditions. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic substitution compared to benzene.
Nucleophilic Substitution: The presence of halogens (bromine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Major Products
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Products where the halogen atoms are replaced by nucleophiles.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, can influence the reactivity of the compound. The sulfonamide group can form hydrogen bonds, which may be crucial in its interaction with biological targets. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but lacks the sulfonamide group.
4-Bromo-1-fluoro-2-nitrobenzene: Another similar compound with different positioning of functional groups
Uniqueness
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both halogens (bromine and fluorine) along with the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C6H4BrFN2O4S |
|---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrFN2O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
FNWWTDQUJIWOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


